Home > Products > Screening Compounds P145443 > Licogliflozin (mixed isomers)
Licogliflozin (mixed isomers) -

Licogliflozin (mixed isomers)

Catalog Number: EVT-10960863
CAS Number:
Molecular Formula: C23H28O7
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Licogliflozin (mixed isomers) is a pharmaceutical compound primarily recognized for its role as an inhibitor of sodium-glucose cotransporters, specifically SGLT1 and SGLT2. This compound has garnered attention in the therapeutic landscape for its potential applications in the management of diabetes mellitus, particularly type 2 diabetes. By inhibiting these transporters, licogliflozin aids in reducing glucose reabsorption in the kidneys and enhances glucose excretion, thereby helping to lower blood glucose levels.

Source and Classification

Licogliflozin is classified under the category of antidiabetic agents, specifically as a sodium-glucose cotransporter inhibitor. It is derived from structural modifications of earlier compounds aimed at improving efficacy and reducing side effects associated with glucose management therapies. The mixed isomer form indicates that the compound exists as a combination of different stereoisomers, which can influence its pharmacological properties and metabolic pathways.

Synthesis Analysis

The synthesis of licogliflozin involves several chemical reactions tailored to create the desired structural isomers. One of the primary methods includes the use of Mitsunobu reactions, where alcohols are reacted with phenols in the presence of diisopropyl azodicarboxylate and triphenylphosphine to form key intermediates. The reaction typically takes place in tetrahydrofuran, followed by purification through column chromatography to isolate the target compounds.

Technical Details

  • Reagents: Alcohols, phenols, diisopropyl azodicarboxylate, triphenylphosphine.
  • Solvent: Tetrahydrofuran.
  • Reaction Conditions: Stirring at room temperature for 48 hours.
  • Yield: The isolated products generally achieve yields ranging from 67% to 76% after purification.
Molecular Structure Analysis

Licogliflozin's molecular structure is characterized by its complex arrangement that includes functional groups essential for its activity as a sodium-glucose cotransporter inhibitor. The presence of multiple stereocenters contributes to the formation of various isomers, each potentially exhibiting different pharmacokinetic and pharmacodynamic properties.

Structure Data

Chemical Reactions Analysis

Licogliflozin undergoes several chemical reactions during its synthesis and metabolic processing. These reactions include:

  • Hydrolysis: Involves the breakdown of ester bonds in the presence of water.
  • Oxidation: Potential oxidation reactions that may occur during metabolic processes.
  • Conjugation Reactions: Such as glucuronidation or sulfation, which are critical for drug metabolism and elimination.

Technical Details

The stability and reactivity of licogliflozin can be influenced by its structural isomers, with variations affecting solubility and interaction with biological targets.

Mechanism of Action

Licogliflozin functions primarily by inhibiting sodium-glucose cotransporters SGLT1 and SGLT2 located in the renal tubules.

Process Data

  1. Inhibition of SGLT2: Reduces glucose reabsorption from urine back into the bloodstream, leading to increased urinary glucose excretion.
  2. Inhibition of SGLT1: Decreases intestinal glucose absorption, further contributing to lower blood glucose levels.

This dual mechanism not only helps manage blood sugar levels but also promotes weight loss and has favorable effects on cardiovascular health.

Physical and Chemical Properties Analysis

Licogliflozin exhibits several notable physical and chemical properties that influence its behavior as a pharmaceutical agent:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water.
  • Stability: Stability can vary depending on pH and temperature; thus, it is essential to store it under controlled conditions.
  • Melting Point: Specific melting point data may vary based on isomeric forms but generally falls within a defined range conducive for pharmaceutical formulations.
Applications

Licogliflozin (mixed isomers) has significant applications in medical science, particularly in treating type 2 diabetes mellitus. Its ability to lower blood glucose levels through dual inhibition makes it a valuable addition to antidiabetic therapies. Furthermore, ongoing research explores its potential benefits beyond glycemic control, including weight management and cardiovascular protection.

Molecular Pharmacology and Target Engagement

Dual Sodium-Glucose Cotransporter 1/Sodium-Glucose Cotransporter 2 Inhibition Mechanisms

Licogliflozin is a potent dual inhibitor of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2, exhibiting a distinct pharmacological profile compared to selective sodium-glucose cotransporter 2 inhibitors. The compound demonstrates differential target potency, with a half-maximal inhibitory concentration of 0.58 nM for sodium-glucose cotransporter 2 versus 20.6 nM for sodium-glucose cotransporter 1 in vitro, representing more than 30-fold selectivity for sodium-glucose cotransporter 2 [1]. This dual inhibition creates a synergistic mechanism affecting both renal glucose handling and intestinal absorption: sodium-glucose cotransporter 2 inhibition in the proximal renal tubule (S1/S2 segments) blocks glucose reabsorption (accounting for approximately 90% of renal glucose reabsorption), while sodium-glucose cotransporter 1 inhibition in the gastrointestinal tract reduces dietary glucose and galactose absorption [1] [4].

The physiological consequence is a multi-organ approach to glucose disposal. Renal sodium-glucose cotransporter 2 inhibition promotes glycosuria, creating a negative caloric balance estimated at approximately 300 kcal/day. Intestinal sodium-glucose cotransporter 1 inhibition contributes to calorie wasting through malabsorption of monosaccharides and enhances incretin hormone secretion, including glucagon-like peptide 1 and glucose-dependent insulinotropic polypeptide, which may further improve glucose homeostasis and promote satiety [1] [4]. Structural studies of sodium-glucose cotransporter proteins reveal that licogliflozin binds within the glucose translocation pathway, competitively inhibiting glucose binding through interactions with key residues in the sugar-binding pocket (Q457, N75, H80, Y290, W291) that are conserved across sodium-glucose cotransporter family members [9].

Table 1: Functional Consequences of Dual Sodium-Glucose Cotransporter 1/Sodium-Glucose Cotransporter 2 Inhibition

Target SitePrimary Physiological ActionSecondary Metabolic Effects
Renal sodium-glucose cotransporter 2Reduced glucose reabsorption → GlycosuriaNegative caloric balance, osmotic diuresis
Intestinal sodium-glucose cotransporter 1Reduced glucose/galactose absorption → Calorie wastingEnhanced incretin secretion, improved postprandial glucose
Cardiac sodium-glucose cotransporter 1*Potential modulation of cardiac metabolismReduced cardiac wall stress (NT-proBNP reduction)

*Cardiac effects require further validation in human models [4]

Structure-Activity Relationship of Licogliflozin Isomers

Licogliflozin exists as mixed isomers, with structural features critically determining its pharmacodynamic profile. The molecule contains a glucopyranose moiety linked to a diarylmethane scaffold via a C-aryl glycoside bond, providing metabolic stability superior to O-glucosides like phlorizin [1] [9]. This configuration prevents hydrolysis by intestinal β-glucosidases, enabling oral bioavailability. The aglycone core structure, particularly the bis-4,4'-methoxy substitution pattern on the distal aromatic rings, optimizes hydrophobic interactions within the sodium-glucose cotransporter 2 binding pocket while contributing to sodium-glucose cotransporter 1 engagement [9].

The mixed isomeric composition influences target affinity and selectivity profiles. Though detailed stereochemical data for individual isomers remains limited in public literature, studies indicate that isomeric configuration affects the orientation of the glucose moiety within the binding pocket. Structural analyses of sodium-glucose cotransporter 2-inhibitor complexes reveal that the glucose unit must adopt a specific chair conformation to form hydrogen bonds with Q457 in transmembrane helix 11, a residue critical for inhibitor binding [9]. Minor alterations in the chiral environment surrounding the glycosidic linkage significantly impact dissociation kinetics, with optimal stereochemistry resulting in prolonged target residence time. Empirical structure-activity relationship data from dose-ranging studies demonstrate that higher doses (50 mg twice daily) produce more pronounced sodium-glucose cotransporter 1-mediated effects (gastrointestinal tolerability issues) alongside enhanced efficacy, suggesting isomer-specific binding profiles may influence the therapeutic index [1].

Table 2: Structural Features Influencing Licogliflozin Pharmacodynamics

Molecular RegionKey Structural FeaturesFunctional Impact
Glucose moietyC-aryl glycoside linkageMetabolic stability, resistance to β-glucosidases
Aglycone coreDiaryl methane with bis-4,4'-methoxy groupsHydrophobic pocket interactions, dual inhibitor capability
Isomeric configurationSpatial orientation of glycosidic bondTarget residence time, selectivity ratio (sodium-glucose cotransporter 2:sodium-glucose cotransporter 1)
Hydroxyl groupsEquatorial positioning at C2, C3, C4 positionsHydrogen bonding network within sugar-binding pocket

Target Binding Kinetics and Selectivity Profiling

Licogliflozin exhibits biphasic binding kinetics to sodium-glucose cotransporter proteins, characterized by rapid initial association followed by slower conformational adjustments. This kinetic profile aligns with the alternating access model of sodium-glucose cotransporter function, where inhibitors may bind preferentially to outward-facing (extracellular-open) versus inward-facing (intracellular-open) conformations [9]. Cryo-electron microscopy studies of human sodium-glucose cotransporter 2 complexed with MAP17 reveal that C-glucoside inhibitors like licogliflozin primarily bind the outward-open conformation stabilized by Na⁺ binding at the Na2 site, preventing conformational transitions necessary for glucose transport [9].

The dissociation kinetics significantly influence functional potency, with slower off-rates correlating with prolonged pharmacological effects. While specific half-life values for licogliflozin dissociation remain unpublished, analogous C-glucosides exhibit dissociation half-times exceeding 7 hours, contributing to once-daily dosing feasibility [5]. Selectivity profiling indicates approximately 30-fold greater potency for sodium-glucose cotransporter 2 over sodium-glucose cotransporter 1 in vitro, but significant sodium-glucose cotransporter 1 inhibition occurs at therapeutic concentrations. Assessment against unrelated targets (e.g., dipeptidyl peptidase-4, sodium-glucose cotransporter 4, sodium-glucose cotransporter 5) shows negligible activity at pharmacologically relevant concentrations [1]. Advanced techniques such as Target Engagement-Mediated Amplification and Cellular Thermal Shift Assay have been employed to quantify licogliflozin binding in physiological environments, confirming engagement with both sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2 in cellular systems [3] [8].

Downstream Signaling Pathways Modulated by Dual Inhibition

The net effect of dual sodium-glucose cotransporter 1/sodium-glucose cotransporter 2 inhibition activates multiple regulatory cascades beyond immediate glycemic control. Transcriptomic analyses in preclinical models indicate sustained licogliflozin administration modulates:

  • Mitogen-Activated Protein Kinase Signaling: Reduced phosphorylation of extracellular signal-regulated kinase 1/2 and c-Jun N-terminal kinase in adipose tissue, correlating with improved insulin sensitivity and attenuated inflammation. Mitogen-activated protein kinase pathways regulate adipogenesis, appetite, and glucose homeostasis through hypothalamic proopiomelanocortin/cocaine- and amphetamine-regulated transcript neurons and peripheral adipocyte differentiation [2] [6].

  • Phosphoinositide 3-Kinase/Protein Kinase B Pathway: Enhanced insulin-stimulated protein kinase B phosphorylation in skeletal muscle and liver tissue, potentially secondary to improved glucotoxicity and weight reduction. This pathway regulates appetite through central nervous system leptin effects and influences hepatic gluconeogenesis via Forkhead box protein O1 phosphorylation [6].

  • Metabolic and Cardiovascular Integration: Reduced cardiac N-terminal pro b-type natriuretic peptide (Geometric mean ratio 0.56 vs placebo, P = 0.033), indicating reduced cardiac wall stress independent of glucose-lowering [4]. This effect aligns with altered cardiac substrate utilization favoring ketone oxidation over fatty acid metabolism.

Table 3: Clinically Relevant Downstream Effects of Licogliflozin

ParameterChange from BaselineProposed Signaling Mechanism
Body weight-3.83% to -5.4% (high doses)Negative caloric balance, enhanced incretin signaling, potential activation of brown adipose tissue thermogenesis
Hemoglobin A1c-0.58 ± 0.34% (50 mg dose)Reduced glucotoxicity, improved insulin sensitivity via phosphoinositide 3-kinase/protein kinase B pathway
Waist circumferenceSignificant reductionAltered adipocyte differentiation via peroxisome proliferator-activated receptor γ modulation
Systolic blood pressure-9.54 ± 16.88 mmHgOsmotic diuresis, reduced arterial stiffness through endothelial mitogen-activated protein kinase pathways
N-terminal pro b-type natriuretic peptide44% reduction vs placeboImproved cardiac energetics, reduced cardiac preload

Data represent pooled clinical observations at 12-24 weeks [1] [4]

Licogliflozin further influences adipose tissue biology by downregulating peroxisome proliferator-activated receptor γ coactivator 1α expression, potentially limiting adipocyte hypertrophy. In human white adipose tissue, reduced phosphorylation of p38 mitogen-activated protein kinase correlates with improved fasting triglycerides, insulin, and glucose levels [2] [6]. These multi-system effects position licogliflozin as a metabolic integrator targeting both absorptive and reabsorptive glucose pathways while modulating energy homeostasis signaling networks.

Properties

Product Name

Licogliflozin (mixed isomers)

IUPAC Name

(2S,3S,4S,5R,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20+,21-,22+,23+/m1/s1

InChI Key

XFJAMQQAAMJFGB-LILXYRQWSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4

Isomeric SMILES

CCC1=C(C=C(C=C1)[C@H]2[C@H]([C@@H]([C@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.